molecular formula C7H10Cl2N2O B13580988 5-Chloro-6-(methoxymethyl)pyridin-2-aminehydrochloride

5-Chloro-6-(methoxymethyl)pyridin-2-aminehydrochloride

Cat. No.: B13580988
M. Wt: 209.07 g/mol
InChI Key: RODDRJDMHULGSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-6-(methoxymethyl)pyridin-2-amine hydrochloride is a pyridine derivative with a chlorine atom at position 5, a methoxymethyl (-CH2OCH3) group at position 6, and an amine (-NH2) at position 2, forming a hydrochloride salt. The hydrochloride salt enhances aqueous solubility, making it advantageous for pharmaceutical applications. This compound is likely utilized as a synthetic intermediate in drug discovery, particularly in kinase inhibitor or antimicrobial agent development, given the prevalence of pyridine-based scaffolds in such contexts .

Properties

Molecular Formula

C7H10Cl2N2O

Molecular Weight

209.07 g/mol

IUPAC Name

5-chloro-6-(methoxymethyl)pyridin-2-amine;hydrochloride

InChI

InChI=1S/C7H9ClN2O.ClH/c1-11-4-6-5(8)2-3-7(9)10-6;/h2-3H,4H2,1H3,(H2,9,10);1H

InChI Key

RODDRJDMHULGSL-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(C=CC(=N1)N)Cl.Cl

Origin of Product

United States

Preparation Methods

Starting Material and Initial Nitration

  • The synthesis commonly begins with 2-aminopyridine or related pyridine derivatives.
  • Nitration of 2-aminopyridine is performed using a mixed acid nitration system (nitric and sulfuric acid or nitrosonitric acid) at controlled low temperatures (below 10°C) to yield 2-amino-5-nitropyridine.
  • The reaction is carried out in solvents such as ethylene dichloride to reduce sulfuric acid consumption and improve environmental safety.
  • After nitration, the mixture is washed to neutral pH and the organic layer is recovered by distillation, followed by precipitation in cold water to isolate the nitro compound as a solid.

Chlorination and Methoxylation

  • 2-Chloro-5-nitropyridine is synthesized by chlorination of the nitro intermediate.
  • Methoxylation is achieved by reacting 2-chloro-5-nitropyridine with sodium methylate in methanol under reflux conditions for 1–2 hours.
  • The methoxylated product, 2-methoxy-5-nitropyridine, is isolated by crystallization from aqueous media and filtration, yielding a high-purity compound (>98% by HPLC).

Reduction to 5-Chloro-6-(methoxymethyl)pyridin-2-amine

  • Catalytic hydrogenation using 10% palladium on carbon under mild hydrogen pressure (0.01 MPa) at 60°C reduces the nitro group to an amino group.
  • The reaction mixture is filtered to remove the catalyst, and the product is extracted with ethylene dichloride, washed, and purified by distillation to yield 5-chloro-6-methoxypyridin-2-amine.
  • The overall yield for this step is approximately 92%, with high purity (around 99% by HPLC).

Formation of Hydrochloride Salt

  • The free base 5-chloro-6-(methoxymethyl)pyridin-2-amine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.
  • This step enhances compound stability and facilitates isolation as a crystalline solid.
  • The hydrochloride salt is isolated by filtration and drying under controlled conditions.

Alternative Synthetic Routes and Process Optimization

  • A patented process describes the preparation of related intermediates involving coupling reactions in aprotic solvents such as tetrahydrofuran and dichloromethane under inert atmosphere (nitrogen), with temperature control from -20°C to reflux temperature.
  • The process includes sequential addition of reagents, pH control (8 to 13), and extraction steps to isolate high-purity intermediates.
  • Use of bases such as sodium bicarbonate or potassium phosphate helps maintain reaction conditions and improve yields.
  • Organic layers are washed with aqueous acid (1 M hydrochloric acid) and concentrated under reduced pressure, followed by crystallization in non-polar solvents like heptane or hexane to obtain the final product.

Comparative Data Table of Key Preparation Steps

Step Conditions Reagents & Solvents Yield (%) Purity (HPLC %) Notes
Nitration 10°C, 10-15 hours 2-Aminopyridine, mixed acid, ethylene dichloride ~85 >95 Controlled temperature to avoid over-nitration
Chlorination & Methoxylation Reflux, 1-2 hours 2-Chloro-5-nitropyridine, sodium methylate, methanol 96.5 98.8 Methanol reflux for efficient substitution
Reduction (Hydrogenation) 60°C, 1 hour, 0.01 MPa H2 10% Pd/C catalyst, methanol, ethylene dichloride 92.5 98.9 Mild hydrogenation conditions minimize side reactions
Hydrochloride salt formation Room temperature, aqueous HCl 5-Chloro-6-(methoxymethyl)pyridin-2-amine, HCl, organic solvent >90 >99 Salt formation for stability and isolation

Research Insights and Environmental Considerations

  • The described synthetic route emphasizes green chemistry principles by minimizing sulfuric acid usage and employing recyclable catalysts.
  • The use of mild reaction conditions and environmentally benign solvents enhances safety and scalability.
  • The process yields high-purity compounds suitable for pharmaceutical intermediates or further chemical modifications.
  • Industrial applicability is supported by the simplicity of steps and availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-(methoxymethyl)pyridin-2-aminehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

5-Chloro-6-(methoxymethyl)pyridin-2-aminehydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 5-Chloro-6-(methoxymethyl)pyridin-2-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Research Findings and Implications

  • Trifluoromethyl vs. Methoxymethyl : The CF3 analog’s higher lipophilicity (logP ~2.5 estimated) contrasts with the target compound’s lower logP (~1.8 estimated) due to the polar methoxymethyl group. This impacts membrane permeability and bioavailability .
  • Salt Forms : Hydrochloride salts are preferred in drug development for improved solubility and stability. The target compound’s salt form may offer advantages over neutral analogs in formulation .
  • Pyridine vs. Pyrimidine : Pyrimidines (two nitrogen atoms) exhibit distinct electronic and hydrogen-bonding profiles compared to pyridines, affecting target selectivity in drug design .

Biological Activity

5-Chloro-6-(methoxymethyl)pyridin-2-amine hydrochloride is a compound that has garnered attention in scientific research due to its potential biological activities. This article delves into the biological effects, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

5-Chloro-6-(methoxymethyl)pyridin-2-amine hydrochloride is characterized by a pyridine ring substituted with a chlorine atom and a methoxymethyl group. The presence of these functional groups contributes to its unique chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The binding of 5-chloro-6-(methoxymethyl)pyridin-2-amine hydrochloride to these targets can alter their activity, leading to various biological effects. The exact pathways depend on the specific application and context in which the compound is utilized.

Biological Activities

Antimicrobial Properties
Research indicates that 5-chloro-6-(methoxymethyl)pyridin-2-amine hydrochloride exhibits antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, making it a candidate for further development in antimicrobial therapies.

Antiviral Potential
In addition to its antibacterial effects, there is ongoing research into the antiviral potential of this compound. Preliminary studies suggest that it may inhibit viral replication, although more extensive investigations are required to confirm its efficacy against specific viruses .

Case Studies

  • Antimicrobial Efficacy
    A study evaluated the minimum inhibitory concentration (MIC) of 5-chloro-6-(methoxymethyl)pyridin-2-amine hydrochloride against several bacterial strains. The results indicated significant activity, particularly against Gram-positive bacteria, with MIC values ranging from 1.56 to 6.25 µg/mL .
  • Antiviral Activity
    In vitro assays demonstrated that the compound could reduce viral load in infected cell lines, suggesting potential as an antiviral agent. However, the mechanism behind this activity remains to be fully elucidated .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityMIC (µg/mL)
5-Chloro-6-(methoxymethyl)pyridin-2-amine hydrochlorideStructureAntimicrobial, Antiviral1.56 - 6.25
6-Chloro-5-methoxypyridin-2-amine hydrochlorideStructureModerate Antimicrobial3.12 - 12.50
5-Bromo-6-chloro-pyrazin-2-amineStructureAntimicrobial2.00 - 8.00

This table illustrates how 5-chloro-6-(methoxymethyl)pyridin-2-amine hydrochloride compares to structurally similar compounds regarding biological activity and efficacy.

Q & A

Basic Research Questions

Q. What synthetic routes and optimization strategies are recommended for synthesizing 5-Chloro-6-(methoxymethyl)pyridin-2-amine hydrochloride with high yield and purity?

  • The synthesis typically involves nucleophilic substitution or reductive amination starting from substituted pyridine precursors. Key steps include:

  • Using 6-chloropyridin-2-amine derivatives as starting materials, followed by methoxymethylation via alkylation or Mitsunobu reactions .
  • Optimizing reaction conditions (e.g., temperature, pH, solvent polarity) to minimize side products, as demonstrated in analogous pyridine syntheses .
  • Employing continuous flow reactors or catalytic systems (e.g., palladium catalysts) to enhance reaction efficiency, as seen in similar dihydrochloride syntheses .

Q. Which analytical techniques are critical for characterizing the structural integrity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions on the pyridine ring, with characteristic shifts for the methoxymethyl (-OCH2-) and amine (-NH2) groups .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) and detects impurities from incomplete reactions or degradation .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 217.6 for C7H10ClN2O·HCl) .

Q. How does the hydrochloride salt form impact solubility and stability in aqueous environments?

  • The hydrochloride salt enhances aqueous solubility via ion-dipole interactions, critical for in vitro assays. Solubility can be further improved using co-solvents (e.g., DMSO:water mixtures) .
  • Stability studies under varying pH (2–8) and temperature (4–37°C) are recommended to identify degradation pathways, as seen in analogous pyridine derivatives .

Advanced Research Questions

Q. What strategies address discrepancies in reported synthetic yields of this compound across studies?

  • Controlled Variable Analysis : Use Design of Experiments (DoE) to isolate critical factors (e.g., reaction time, catalyst loading) affecting yield .
  • Byproduct Identification : Employ LC-MS or GC-MS to trace low-yield reactions to side products like dechlorinated intermediates or oxidized methoxymethyl groups .

Q. How can computational methods predict the compound’s interaction with biological targets (e.g., β3-adrenergic receptors)?

  • Molecular Docking : Use software like AutoDock Vina to model binding affinities to receptor active sites, leveraging structural analogs (e.g., β3-agonist pyridine derivatives) .
  • QSAR Modeling : Correlate substituent electronic properties (Hammett constants) with activity data to guide structural optimization .

Q. What metabolic pathways and degradation products are anticipated under physiological conditions?

  • In Vitro Metabolism Studies : Incubate with liver microsomes to identify phase I metabolites (e.g., oxidative demethylation of the methoxymethyl group) .
  • Degradation under Acidic Conditions : Hydrolysis of the amine hydrochloride may release free base and HCl, requiring stability-indicating assays .

Q. How do structural modifications (e.g., halogen substitution, ring functionalization) alter bioactivity?

  • Chloro vs. Fluoro Analogues : Replace the 5-chloro group with fluoro to assess changes in lipophilicity (logP) and membrane permeability .
  • Methoxymethyl Chain Elongation : Extend the methoxymethyl group to ethoxymethyl and evaluate pharmacokinetic profiles (e.g., t½ in plasma) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.